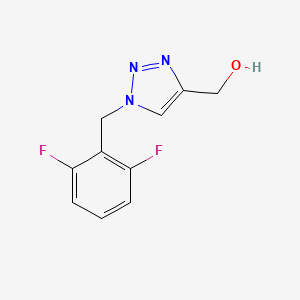

(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Description

(1-(2,6-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative characterized by a 1,2,3-triazole core substituted with a 2,6-difluorobenzyl group at the 1-position and a hydroxymethyl group (-CH2OH) at the 4-position. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry, materials science, and organic synthesis. The 2,6-difluorobenzyl moiety enhances lipophilicity and electronic effects, while the hydroxymethyl group provides a reactive site for further functionalization .

Properties

IUPAC Name |

[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPZISOAFWTODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

There is some evidence that it can modulate the gating of voltage-gated sodium channels, a common target for antiepileptic drugs.

Mode of Action

The mode of action of (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol involves stabilization of the inactive state of sodium channels. This action adequately closes the ion channels, reducing neuronal excitability.

Pharmacokinetics

It is known to have high gastrointestinal absorption. Its log P value suggests moderate lipophilicity, which may influence its distribution in the body.

Result of Action

The result of the action of this compound is a reduction in neuronal excitability. This could potentially lead to a decrease in the frequency and severity of seizures, making it a potential candidate for the treatment of conditions like epilepsy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by pH and temperature Its efficacy could be influenced by the presence of other drugs that affect the same targets or pathways

Biological Activity

(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a compound with significant potential in pharmacological applications. Structurally related to the antiepileptic drug Rufinamide, this triazole derivative has garnered attention for its biological activity, particularly in modulating neuronal excitability through interactions with voltage-gated sodium channels. This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C10H9F2N3O

- Molecular Weight : 225.19 g/mol

- CAS Number : 1364193-40-7

The primary mode of action involves the stabilization of the inactive state of voltage-gated sodium channels. This stabilization reduces neuronal excitability, which is crucial in conditions such as epilepsy. The compound exhibits high gastrointestinal absorption, making it suitable for oral administration.

Pharmacological Effects

The compound's biological activity can be summarized as follows:

| Activity | Effect |

|---|---|

| Neuronal excitability modulation | Reduction in excitability |

| Voltage-gated sodium channel interaction | Stabilization of inactive state |

| Gastrointestinal absorption | High absorption rate |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antiepileptic Activity : In a study comparing various triazole derivatives, this compound demonstrated significant efficacy in reducing seizure frequency in animal models. The compound's ability to modulate sodium channels was linked to its antiepileptic properties.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from excitotoxicity induced by glutamate. This neuroprotective effect was attributed to its action on sodium channels and subsequent reduction in calcium influx .

- Pharmacokinetic Profile : Studies revealed that this compound has favorable pharmacokinetic properties with high bioavailability and a half-life suitable for therapeutic use .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was conducted:

| Compound | Molecular Weight (g/mol) | Primary Activity |

|---|---|---|

| Rufinamide | 238.24 | Antiepileptic |

| (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole) | 239.18 | Antimicrobial |

| (1-(2-fluorobenzyl)-1H-1,2,3-triazole) | 225.19 | Neuroprotective |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new antibiotics or antifungal medications .

Anticancer Properties

Triazole compounds are also recognized for their anticancer activities. Studies have shown that derivatives like this compound can induce apoptosis in cancer cells. This property is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Recent studies suggest that certain triazole derivatives may provide neuroprotective benefits. The compound has been evaluated for its effects on neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress and apoptosis .

Agricultural Sciences

Pesticide Development

The unique structure of this compound allows it to act as a potential pesticide. Research has demonstrated its effectiveness against various agricultural pests and pathogens. Its application can lead to increased crop yields and reduced reliance on traditional pesticides .

Herbicide Research

In addition to pest control, this compound has been explored for its herbicidal properties. Its ability to inhibit specific plant growth pathways makes it a candidate for developing selective herbicides that can target unwanted weeds while preserving crop health .

Material Science

Polymer Synthesis

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Research indicates that polymers modified with this triazole derivative exhibit improved thermal stability and mechanical strength .

Nanomaterials

The compound has also been utilized in the synthesis of nanomaterials. Its functional groups allow for the attachment of nanoparticles, which can enhance the catalytic properties of materials used in various applications such as sensors and energy storage devices .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate

- Structure : Replaces the hydroxymethyl group with a methyl ester (-COOCH3).

- Key Differences :

- Synthetic Utility : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2,6-difluorobenzyl azide and methyl propiolate .

1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Features a carboxylic acid (-COOH) at the 4-position.

- Key Differences :

(1-Phenyl-1H-1,2,3-Triazol-4-yl)methanol

- Structure : Replaces the 2,6-difluorobenzyl group with a phenyl ring.

- Key Differences :

- Reduced lipophilicity and altered electronic effects due to the absence of fluorine atoms.

- Lower metabolic stability in biological systems compared to fluorinated analogs .

Variations in the Benzyl Substituent

1-(4-Fluorobenzyl)-1H-1,2,3-Triazole-4-Methanol

- Structure : Substitutes 2,6-difluorobenzyl with a 4-fluorobenzyl group.

- Key Differences: Monofluorination at the para position reduces steric hindrance and alters dipole moments. Exhibits distinct pharmacokinetic profiles, with higher aqueous solubility than the 2,6-difluoro analog .

1-(3-Bromophenyl)-1H-1,2,3-Triazol-4-yl)methanol

- Structure : Replaces fluorine atoms with a bromine substituent.

- Key Differences: Bromine’s larger atomic radius increases molecular weight and polarizability. Potential for enhanced binding to hydrophobic enzyme pockets in drug discovery .

Core Heterocycle Modifications

1-(2,6-Difluorobenzyl)-1H-Imidazol-2-Amine

- Structure : Replaces the triazole ring with an imidazole core.

- Key Differences :

- Imidazole’s two nitrogen atoms (vs. three in triazole) alter basicity and hydrogen-bonding capacity.

- Reduced metabolic stability in vivo due to susceptibility to oxidative degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent (R1) | 4-Position Group | LogP* | Water Solubility (mg/mL)* |

|---|---|---|---|---|

| Target Compound | 2,6-Difluorobenzyl | -CH2OH | 1.8 | 2.3 |

| Methyl 1-(2,6-DFB)-Triazole-4-Carboxylate | 2,6-Difluorobenzyl | -COOCH3 | 2.5 | 0.9 |

| 1-(4-Fluorobenzyl)-Triazole-4-Methanol | 4-Fluorobenzyl | -CH2OH | 1.5 | 3.1 |

| 1-Phenyl-Triazole-4-Methanol | Phenyl | -CH2OH | 1.2 | 4.5 |

Key Research Findings

- Synthetic Advantages : The target compound’s hydroxymethyl group enables facile derivatization (e.g., esterification, oxidation) for drug discovery pipelines .

- Fluorine Effects: The 2,6-difluorobenzyl group enhances metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .

- Biological Relevance : Triazole derivatives with electron-withdrawing groups (e.g., -COOH, -COOCH3) show reduced cytotoxicity but higher specificity for enzyme targets .

Preparation Methods

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

- The core synthetic strategy involves a copper(I)-catalyzed 1,3-dipolar cycloaddition between 2,6-difluorobenzyl azide and propargyl alcohol.

- This reaction forms the 1,2,3-triazole ring regioselectively, yielding the 4-substituted triazolylmethanol product.

- 2,6-Difluorobenzyl azide is prepared from 2,6-difluorobenzyl halides (chloride, bromide, or iodide) via nucleophilic substitution with sodium azide.

- The azide is reacted with propargyl alcohol in the presence of a Cu(I) catalyst system generated in situ from Cu(II) salts (e.g., copper sulfate pentahydrate) and a reducing agent such as sodium ascorbate.

- The reaction is carried out in a mixed solvent system, often tert-butanol and water, under ambient to moderate temperatures (room temperature to 80°C).

- Reaction times range from 15 minutes to 24 hours depending on scale and conditions.

- Jadhav et al. describe adding propargyl alcohol to a solution of sodium ascorbate and copper sulfate pentahydrate in tert-butanol, stirring for 15 minutes, then adding the azide portionwise and stirring at room temperature until completion.

- The product was purified by column chromatography using hexane-ethyl acetate, yielding (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol in 88% yield with melting point 87-90°C.

Alternative Synthesis via Propiolic Acid Derivatives

- 2,6-Difluorobenzyl azide is reacted with propiolic acid or its esters to form 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid or methyl ester intermediates.

- These intermediates can be further converted to the corresponding methanol derivative by reduction or amidation steps.

- The azide and propiolic acid are reacted in a mixture of alcohol (methanol, ethanol, or preferably tert-butanol) and water.

- The solvent ratio is typically 1:1 (v/v) tert-butanol to water.

- Reaction temperature ranges from 50°C to 100°C, optimally 70-80°C.

- Reaction time is 10-20 hours, often around 16-18 hours.

- The triazole-4-carboxylic acid intermediate is isolated by crystallization from alcohol-water mixtures.

- Esterification is performed by treating the acid with methanol and sulfuric acid at 60-65°C for 6 hours.

- The methyl ester is then converted to the methanol derivative by reaction with methanolic ammonia at 45°C for 22 hours, yielding the final product with >99% purity.

Regioselective Cycloaddition Using 2,6-Difluorobenzyl Bromide and Propargyl Alcohol

- 2,6-Difluorobenzyl bromide is reacted with sodium azide and tetrabutylammonium bromide in tert-butanol at room temperature to form the azide intermediate.

- This azide is then subjected to cycloaddition with propargyl alcohol in the presence of a copper catalyst and phase transfer catalyst at 50-80°C.

- The reaction proceeds for 4-12 hours to afford this compound.

- The copper(I) catalyst is generated in situ by reducing copper(II) salts with sodium ascorbate or related reducing agents.

Oxidation and Further Functionalization

- The methanol group in this compound can be oxidized to the corresponding aldehyde using Jones reagent at 0°C.

- This aldehyde intermediate is useful for further derivatization, such as forming hydrazones or thiosemicarbazide derivatives.

Summary Table of Preparation Methods

| Step | Starting Material(s) | Reaction Conditions | Catalyst/ Reagents | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,6-Difluorobenzyl halide + NaN3 | RT, 22-24 h, tert-butanol | Tetrabutylammonium bromide (phase transfer) | ~Quant. | Filtration, washing | Formation of 2,6-difluorobenzyl azide |

| 2 | Azide + propargyl alcohol | RT to 80°C, 15 min to 24 h, tert-butanol/H2O | CuSO4 + sodium ascorbate (Cu(I) in situ) | 88-96 | Column chromatography | Click chemistry, regioselective |

| 3 | Azide + propiolic acid or methyl propiolate | 70-80°C, 10-20 h, tert-butanol/water | None or acid catalyst for esterification | ~80-87 | Crystallization, filtration | Intermediate carboxylic acid/ester |

| 4 | Methyl ester + methanolic ammonia | 45°C, 22 h | Methanolic ammonia | 87 | Filtration, drying | Conversion to amide/methanol derivative |

| 5 | Methanol derivative + Jones reagent (oxidation) | 0°C, controlled addition | Jones reagent (CrO3/H2SO4) | 84 | Filtration, washing | Aldehyde formation for further derivatization |

Detailed Research Findings

- The regioselectivity of the azide-alkyne cycloaddition is high, favoring the 1,4-disubstituted triazole product with minimal formation (<1%) of the 1,5-isomer.

- Using tert-butanol/water solvent mixtures enhances solubility and reaction rates, optimizing yields and purity.

- Copper(I) species generated in situ from Cu(II) salts and sodium ascorbate are effective catalysts, providing mild and environmentally benign conditions.

- The methanol product is stable and can be purified by standard chromatographic or crystallization techniques with high purity (>98% by HPLC).

- Oxidation to aldehyde and subsequent derivatization expands the utility of the compound for medicinal chemistry applications.

Q & A

Q. What are the established synthetic routes for (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). For example, methyl propiolate reacts with 2,6-difluorobenzyl azide in methanol under reflux to form the triazole core, followed by reduction or hydrolysis of the ester group to yield the methanol derivative . Key steps include:

Q. How is the structure of this compound validated in academic research?

Structural confirmation relies on:

- NMR spectroscopy : and NMR identify substituents (e.g., benzyl protons at δ 7.22–7.34 ppm, triazole protons at δ 8.0–8.5 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL97) determines bond lengths (e.g., C–N ≈ 1.34 Å), angles (e.g., triazole/benzyl dihedral angle ~77°), and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Crystallography identifies non-covalent interactions (e.g., C–H⋯O/N hydrogen bonds) that stabilize the triazole-benzyl orientation. For example, weak C–H⋯O bonds (2.5–3.0 Å) between the triazole methanol and adjacent molecules influence crystal packing along the b-axis . Software like SHELXL refines displacement parameters and validates geometry against experimental data (R factor < 0.05) .

Q. What strategies optimize reaction yields for triazole derivatives?

- Catalyst selection : Cu(I) sources (e.g., CuBr) enhance regioselectivity for 1,4-substituted triazoles .

- Solvent effects : Methanol or DMF improves solubility of azide intermediates .

- Temperature control : Reflux (e.g., 10 h at 65°C) balances reaction rate and side-product formation . Yield improvements (e.g., from 51.8% to >70%) may require iterative solvent screening and stoichiometric adjustments .

Q. How are biological activities (e.g., enzyme inhibition) assessed for this compound?

- In vitro assays : Tyrosinase inhibition can be tested via spectrophotometric monitoring of L-DOPA oxidation, with IC values calculated from dose-response curves (e.g., competitive inhibition with K ~26 μM) .

- Molecular docking : Software like AutoDock Vina predicts binding modes in enzyme active sites (e.g., triazole interactions with tyrosinase copper centers) .

Q. How to address contradictions in spectroscopic or crystallographic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.